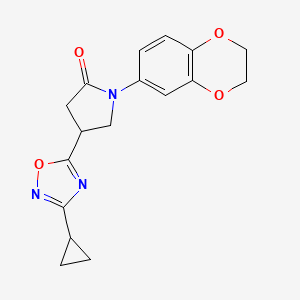
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
The compound belongs to a class of heterocyclic compounds characterized by the presence of an oxadiazole ring. The synthesis typically involves the reaction of cyclopropyl derivatives with oxadiazole precursors. Notably, studies have shown that the cyclopropyl moiety enhances the selectivity and potency of the resulting compounds against specific biological targets .
Pharmacological Profile
Recent studies have highlighted the compound's functionally selective activity as a M1 muscarinic receptor partial agonist , displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders related to cholinergic signaling, such as Alzheimer's disease .
Anticancer Activity
The biological activity of oxadiazole derivatives has been extensively studied for anticancer properties. Research indicates that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapeutics .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 4-(3-Cyclopropyl... | MCF-7 | 24.74 | 5-Fluorouracil |
| 4-(3-Cyclopropyl... | MDA-MB-231 | 20.00 | Tamoxifen |
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Oxadiazole derivatives have been shown to inhibit COX enzymes, which are pivotal in inflammatory processes. For example, one study reported that a related compound exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values lower than that of Indomethacin, a standard anti-inflammatory drug .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biomacromolecules, enhancing its interactions with target proteins. The oxadiazole ring plays a crucial role in mediating these interactions, contributing to the compound's pharmacological efficacy .
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Activity : A recent investigation evaluated a series of oxadiazole derivatives against various cancer cell lines. The study found that certain compounds induced apoptosis in HL-60 cells while exhibiting low toxicity towards normal cells like WI-38 .
- Anti-inflammatory Study : Another study focused on assessing the analgesic properties of oxadiazole-based compounds in animal models. The results indicated that these compounds provided significant pain relief compared to traditional analgesics .
特性
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-7-11(17-18-16(19-24-17)10-1-2-10)9-20(15)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDABLAMERIOSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














